Technical Monograph: Research Utility of Boc-Phe-Ala-OH
Technical Monograph: Research Utility of Boc-Phe-Ala-OH
The following technical guide is structured as a high-level monograph for research professionals. It prioritizes mechanistic insight, experimental reproducibility, and comparative data analysis.[1]
Compound:
Executive Summary
Boc-Phe-Ala-OH is a protected dipeptide intermediate critical to convergent peptide synthesis and medicinal chemistry.[1][2] Unlike simple amino acid derivatives, this dipeptide serves as a pre-formed "building block" that introduces the hydrophobic Phenylalanine-Alanine motif while minimizing the racemization risks associated with stepwise coupling of sterically sensitive residues.[1]
Its primary research applications span three distinct domains:
-
Convergent Peptide Synthesis: Acting as a racemization-free fragment for the synthesis of bioactive tetrapeptides and analogs.[1]
-
Protease Inhibitor Design: Serving as the P3-P2 scaffold in the development of transition-state inhibitors for aspartyl proteases, specifically Human Renin.[1]
-
Supramolecular Chemistry Control: Functioning as a critical "negative control" in hydrogelation studies, demonstrating the structural rigidity requirements (vs. Aib analogues) for self-assembly.[1]
Physicochemical Profile & Structural Logic[1]
The utility of Boc-Phe-Ala-OH lies in its specific structural attributes.[1] The tert-butoxycarbonyl (Boc) group provides acid-labile protection, while the Phe-Ala sequence offers a balance of aromatic pi-stacking potential (Phe) and conformational flexibility (Ala).[1]
Structural Diagram
Figure 1: Structural segmentation of Boc-Phe-Ala-OH highlighting functional domains for synthetic manipulation.
Application I: Convergent Peptide Synthesis
Core Directive: Minimize epimerization during the synthesis of hydrophobic oligopeptides.
In stepwise solid-phase peptide synthesis (SPPS), coupling bulky hydrophobic residues often leads to incomplete conversion or racemization.[1] Using Boc-Phe-Ala-OH as a pre-formed unit in a "2+2" fragment condensation strategy significantly improves optical purity.[1]
Comparative Protocol: Fragment Condensation
Objective: Synthesize the tetrapeptide Boc-Phe-Ala-Phe-Phe-OtBu using Boc-Phe-Ala-OH.[1]
Methodology
-
Activation: Dissolve Boc-Phe-Ala-OH (1.0 eq) in dry DMF at 0°C. Add HOSu (1.2 eq) and DCC (1.3 eq). Stir for 30 min at 0°C, then overnight at RT to form the active ester.
-
Coupling: Filter the urea byproduct. Add the filtrate to a suspension of H-Phe-Phe-OtBu (1.0 eq) and mild base (
or NMM).[1] -
Purification: The use of the dipeptide block prevents the formation of "failure sequences" (n-1 peptides) that are difficult to separate.[1]
Performance Data (Yield & Purity)
| Coupling Method | Target Peptide | Yield (%) | Diastereomeric Excess (de%) |
| Stepwise (1+1+1+1) | Boc-Phe-Ala-Phe-Phe-OtBu | 55-60% | ~85% |
| Fragment (2+2) via DCC/HOSu | Boc-Phe-Ala-Phe-Phe-OtBu | 68% | >99% |
| Chan-Lam-Evans (Isopropenyl) | Boc-Phe-Ala-Phe-Phe-OtBu | 68% | 99% |
Data Source: Derived from comparative studies on peptide ligation efficiency [1, 4].
Expert Insight: The high diastereomeric excess (>99%) in the fragment approach confirms that the pre-existing amide bond in Boc-Phe-Ala-OH is stable under activation conditions, provided strong bases are avoided to prevent oxazolone formation.[1]
Application II: Renin Inhibitor Development
Core Directive: Design transition-state mimics for the Renin-Angiotensin-Aldosterone System (RAAS).
Boc-Phe-Ala-OH is extensively used as the P3-P2 structural motif in the synthesis of human renin inhibitors.[1] The Phe residue targets the S3 hydrophobic pocket, while the Ala residue positions the inhibitor correctly against the catalytic aspartates.[1]
Mechanism of Action Workflow
Figure 2: Logic flow for synthesizing Renin inhibitors using Boc-Phe-Ala-OH as the recognition element.[1]
Key Finding: In Structure-Activity Relationship (SAR) studies, replacing the P2 Alanine (in Boc-Phe-Ala) with Histidine increases potency, but the Alanine analog remains a critical baseline for assessing hydrophobic interactions within the S2 cleft [5].[1]
Application III: Supramolecular Chemistry (The Negative Control)
Core Directive: Elucidate the structural requirements for peptide hydrogelation.
In the field of self-assembling peptide hydrogels, Boc-Phe-Ala-OH serves a vital role as a negative control .[1] While the analogue Boc-Phe-Aib-OH (containing aminoisobutyric acid) forms robust, self-healing hydrogels under alkaline conditions, Boc-Phe-Ala-OH typically fails to gel under identical conditions.[1]
Experimental Protocol: Gelation Test
-
Preparation: Suspend Boc-Phe-Ala-OH (4 mg/mL) in water.
-
Induction: Add NaOH (3 equivalents).
-
Observation:
Scientific Significance: This failure validates that the restricted conformational freedom provided by the gem-dimethyl group of Aib is essential for the specific supramolecular packing required for gelation in this class of dipeptides.[1] Researchers use Boc-Phe-Ala-OH to prove that hydrophobicity alone (Phe+Ala) is insufficient for gelation without specific secondary structure induction [2].[1]
Synthesis of Boc-Phe-Ala-OH (Lab Scale)
For researchers needing to synthesize the material de novo rather than purchasing:
-
Reagents: Boc-Phe-OH (1.0 eq), H-Ala-OMe (1.1 eq), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM).[1]
-
Method (Mixed Anhydride):
-
Hydrolysis: Treat the resulting ester (Boc-Phe-Ala-OMe) with 1N NaOH in Dioxane/Water to yield the free acid Boc-Phe-Ala-OH .
-
Characterization:
-
IR: Amide bands at ~1650 cm⁻¹ and ~1540 cm⁻¹.[1]
-
1H NMR: Confirm integrity of Boc peak (~1.4 ppm, 9H) and aromatic protons [3].
-
References
-
Stereoselective C-terminal peptide elongation from Chan–Lam–Evans reaction generated isopropenyl esters. Source: Royal Society of Chemistry (RSC) URL:[1][Link]
-
Self-Healing Hydrogel from a Dipeptide and HCl Sensing. Source: ACS Omega URL:[1][Link][1]
-
Synthesis and FT-IR spectral elucidation of dipeptide with aromatic amino acid. Source: Bulgarian Chemical Communications URL:[Link]
-
Predicting Antitumor Activity of Peptides by Consensus of Regression Models. (Detailed synthesis protocols for Boc-Phe-Ala-OH derivatives) Source: MDPI Molecules URL:[Link][1][3][4]
-
Renin inhibitors: Design and synthesis of nonpeptide sulfidoethanol fragments. Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[1][Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. L-Alanine benzyl ester hydrochloride | 5557-83-5 | Benchchem [benchchem.com]
- 3. Stereoselective C-terminal peptide elongation from Chan–Lam–Evans reaction generated isopropenyl esters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02102C [pubs.rsc.org]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Self-Healing Hydrogel from a Dipeptide and HCl Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. minds.wisconsin.edu [minds.wisconsin.edu]
- 12. bcc.bas.bg [bcc.bas.bg]
